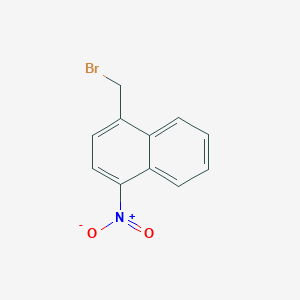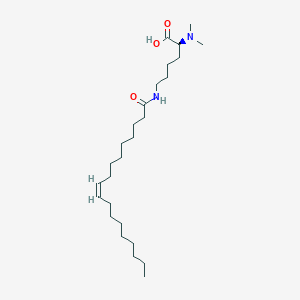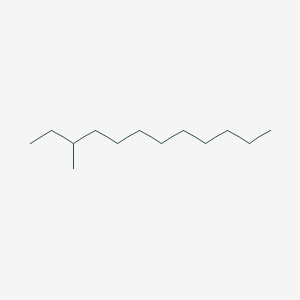
3-Methyldodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyldodecane is a hydrocarbon compound that belongs to the alkane family. It is a colorless liquid with a boiling point of 216°C and a molecular weight of 170.33 g/mol. This compound is widely used in scientific research, especially in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
1. Photoionization Studies
3-Methyldodecane has been studied in the field of photochemistry, particularly in the context of photoionization behavior. Research focusing on methyl iodide (CH3I) and its aggregates, which are relevant to the understanding of 3-Methyldodecane, has shown that ionization processes vary depending on the wavelength and intensity of the ionization source. This has implications for understanding molecular behavior under different light sources, such as lasers and synchrotron radiation (Das, Sharma, & Vatsa, 2017).
2. Chemical Synthesis
In chemical synthesis, 3-Methyldodecane-related compounds have been synthesized and studied for various applications. For example, the reduction of alkenes with lithium and ethanol in ammonia has been shown to yield 3-nonyltetrahydrofuran, along with 3-methyldodecan-1-ol (Massy-Westropp & Warren, 1985). Additionally, experiments in undergraduate organic chemistry classes have demonstrated the synthesis of related compounds like 3-(methoxycarbonyl)coumarin using ionic liquids, highlighting the compound's relevance in educational and research contexts (Verdía, Santamarta, & Tojo, 2017).
3. Biomedical Research
3-Methyldodecane and similar compounds have applications in biomedical research, particularly in the study of autophagy. For example, 3-Methyladenine, a compound related to 3-Methyldodecane, has been used as an autophagy inhibitor in cancer treatment research. It was found to enhance the therapeutic effects of anticancer drugs when co-administered with nanoparticles (Zhang et al., 2014). Similarly, research has shown that 3-Methyladenine can induce cell death and interacts with chemotherapeutic drugs independently of autophagy (Sheng et al., 2013).
Propiedades
Número CAS |
17312-57-1 |
|---|---|
Nombre del producto |
3-Methyldodecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
3-methyldodecane |
InChI |
InChI=1S/C13H28/c1-4-6-7-8-9-10-11-12-13(3)5-2/h13H,4-12H2,1-3H3 |
Clave InChI |
GRJUENNHVNYCHD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)CC |
SMILES canónico |
CCCCCCCCCC(C)CC |
Sinónimos |
DODECANE,3-METHYL- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



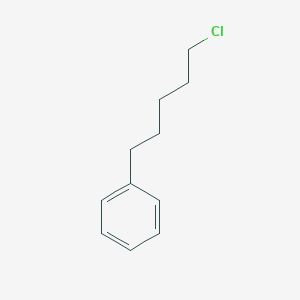
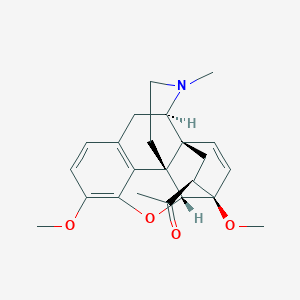
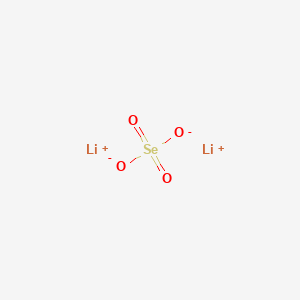
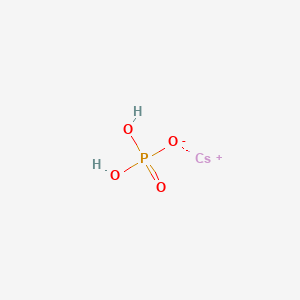
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
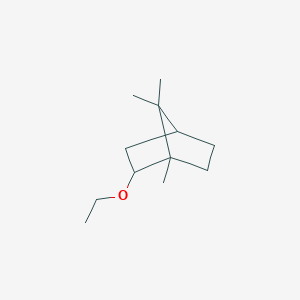
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
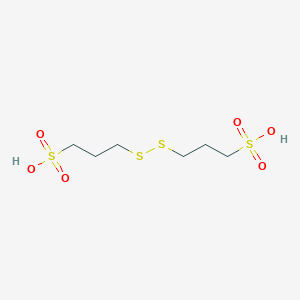
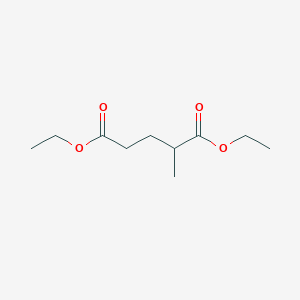
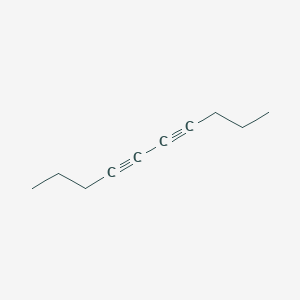
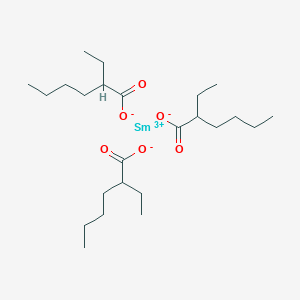
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
